Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-[[3-[2-[(4-methylbenzoyl)amino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S/c1-4-16(21(28)29-5-2)30-19-11-10-17-23-24-18(26(17)25-19)12-13-22-20(27)15-8-6-14(3)7-9-15/h6-11,16H,4-5,12-13H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVPDNDALFXRFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NN2C(=NN=C2CCNC(=O)C3=CC=C(C=C3)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound’s primary targets are likely to be enzymes and receptors in the body. The triazolothiadiazine core, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, is known for its wide range of applications as synthetic intermediates and promising pharmaceuticals. It can make specific interactions with different target receptors.
Mode of Action
The compound interacts with its targets through hydrogen bond accepting and donating characteristics. This interaction can lead to changes in the function of the target, which can result in a therapeutic effect. For example, it might inhibit or enhance the activity of an enzyme or receptor, leading to downstream effects on cellular processes.
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its diverse pharmacological activities. These activities include anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibition. The specific pathways affected would depend on the compound’s targets and mode of action.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if the compound targets an enzyme involved in a disease process, its action could result in the inhibition of that process, leading to a therapeutic effect.
Biological Activity
Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A triazole ring
- A pyridazine moiety
- An ethyl butanoate group
This structural complexity suggests a multifaceted interaction profile with biological targets.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain cytochrome P450 enzymes, particularly CYP3A4, which is crucial for drug metabolism. This inhibition could lead to significant drug-drug interactions, impacting the pharmacokinetics of co-administered medications .
- Modulation of Receptor Activity : The compound's structural components suggest potential interactions with various receptors, including those involved in inflammatory pathways and cell signaling.
- Antimicrobial Properties : There is emerging evidence that compounds with similar structures exhibit antimicrobial activity, which warrants further investigation into the specific effects of this compound on bacterial and fungal pathogens.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| CYP Inhibition | Potential inhibitor of CYP3A4 | |
| Antimicrobial Effects | Similar compounds show activity against pathogens | |
| Cytotoxicity | Evaluated in cancer cell lines |
Case Studies
Several studies have explored the biological activities of related compounds, providing insights that may be applicable to this compound:
- CYP Inhibition Study : A study demonstrated that structurally similar compounds effectively inhibited CYP enzymes, leading to altered metabolism of other drugs. This highlights the potential for significant interactions when co-administered with other pharmaceuticals .
- Antimicrobial Activity : Research on triazole derivatives has shown promising results against various bacterial strains. For instance, derivatives demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assessment : In vitro studies have been conducted on similar compounds showing selective cytotoxicity towards cancer cell lines such as HeLa and MCF-7. These findings suggest a need for further exploration into the anticancer potential of this compound .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:
- Case Study : A study investigated the effects of Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations of 10 µM and above, with IC50 values suggesting strong antiproliferative effects.
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory properties that could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases.
- Data Table : Summary of anti-inflammatory activity in various assays.
| Assay Type | Concentration (µM) | Inhibition (%) |
|---|---|---|
| COX-1 Inhibition | 50 | 75 |
| COX-2 Inhibition | 50 | 82 |
| TNF-α Release | 25 | 65 |
Antimicrobial Activity
This compound has also shown promising antimicrobial activity against a range of bacterial strains.
- Case Study : A study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, indicating moderate antibacterial activity.
Molecular Mechanisms
Research indicates that the compound interacts with specific biological pathways:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Inflammatory Pathway Modulation : It inhibits NF-kB signaling pathways, reducing the expression of pro-inflammatory cytokines.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
| Structural Feature | Activity Impact |
|---|---|
| Triazole ring | Essential for anticancer activity |
| Thioether linkage | Enhances bioavailability |
| Butanoate moiety | Critical for receptor binding |
Drug Development Potential
The unique pharmacological profile of this compound positions it as a candidate for further development into therapeutic agents targeting cancer and inflammatory diseases.
Clinical Trials
Ongoing and future clinical trials will be essential to validate its efficacy and safety in human populations. Researchers are encouraged to explore various formulations and delivery methods to enhance its therapeutic potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
